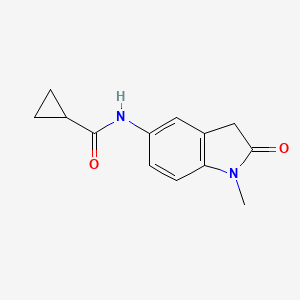

N-(1-甲基-2-氧代吲哚啉-5-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Molecular Structure Analysis

The molecular structure of indole derivatives was elucidated by means of spectral (FT-IR, 1H- and 13C-NMR and mass) analysis .

Chemical Reactions Analysis

Indole derivatives have been found to undergo electrophilic substitution readily due to excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

Indole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

科学研究应用

PET成像放射性配体开发

一个研究重点是开发用于正电子发射断层扫描(PET)成像的放射性配体。WAY-100635及其衍生物等化合物已被研究其作为放射性配体的潜力,以研究大脑中的5-HT1A受体。该研究探索了这些化合物的代谢,证明了快速的代谢和极性放射性化合物的产生,这对开发有效的PET成像剂至关重要(奥斯曼等人,1996年)。

抗惊厥活性

另一个研究重点是卡马西平的10-酮类似物奥卡西平等化合物对癫痫治疗的疗效。研究表明,奥卡西平作为单一疗法和辅助疗法均可有效降低难治性部分性癫痫患者的癫痫发作频率,为具有更好耐受性特征的既定抗癫痫药物(AED)提供了一种替代方案(惠灵顿和果阿,2001年)。

代谢和毒性研究

对工业溶剂(如丙烯酰胺)的代谢和潜在毒性的研究揭示了人类中此类化合物生物转化的重要见解。这些研究有助于了解这些化合物如何代谢以及与其接触相关的潜在健康风险,为开发更安全的工业实践做出贡献(芬内尔等人,2005年)。

驱避剂功效研究

对新型合成节肢动物驱避剂(如SS220)的研究在针对蚊子的实验室检测中显示出有希望的结果,为开发针对节肢动物疾病媒介的更有效的保护剂提供了潜力。此类研究对于公共卫生至关重要,为新的有效驱避剂提供见解(克伦等人,2003年)。

作用机制

Target of Action

N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide is a bioactive aromatic compound containing the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable asset for developing new useful derivatives .

Mode of Action

The interaction of N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s mode of action is primarily due to its ability to bind with high affinity to multiple receptors .

Biochemical Pathways

N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide affects various biochemical pathways due to its broad-spectrum biological activities . The affected pathways and their downstream effects are diverse, given the compound’s wide range of biological activities .

Result of Action

The molecular and cellular effects of N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide’s action are diverse, reflecting its broad-spectrum biological activities . For example, certain derivatives of the compound have shown notable cytotoxicity toward human cancer cell lines .

未来方向

属性

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-15-11-5-4-10(6-9(11)7-12(15)16)14-13(17)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYSXYDLZORWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)

![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)

![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)